
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is a chiral compound that features a pyrrolidinone ring attached to a butanenitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a pyrrolidinone derivative. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Flow microreactor systems are particularly favored for their efficiency and sustainability .
化学反应分析
Types of Reactions
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
科学研究应用
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-2-(2-Oxopyrrolidin-1-yl)butanenitrile: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-yl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile.
2-(2-Oxopyrrolidin-1-yl)butanol: A compound with a hydroxyl group instead of a nitrile.
Uniqueness
(s)-2-(2-Oxopyrrolidin-1-yl)butanenitrile is unique due to its specific chiral configuration and the presence of both a nitrile and a pyrrolidinone ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
(2S)-2-(2-oxopyrrolidin-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N2O/c1-2-7(6-9)10-5-3-4-8(10)11/h7H,2-5H2,1H3/t7-/m0/s1 |
InChI 键 |
WYHCRWKRZDIRRT-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C#N)N1CCCC1=O |
规范 SMILES |
CCC(C#N)N1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)

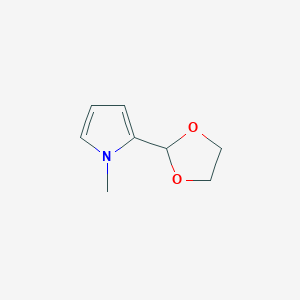
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
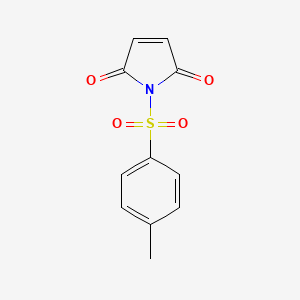
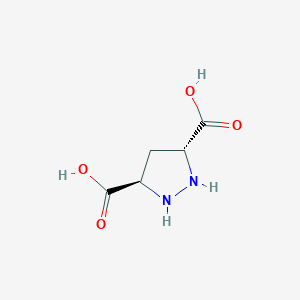
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
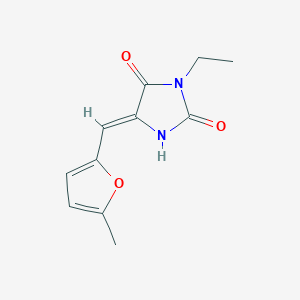
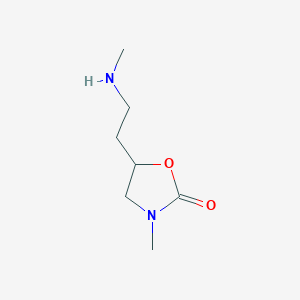
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

